5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14659077
InChI: InChI=1S/C7H11N3O2/c1-4(2)10-6(8)3-5(9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC14659077

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 5-amino-1-propan-2-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H11N3O2/c1-4(2)10-6(8)3-5(9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12)
Standard InChI Key HIGJGFBYXKNSQG-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC(=N1)C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 1H-pyrazole-3-carboxylic acid family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features include:

PropertyValue/Descriptor
IUPAC Name5-amino-1-propan-2-ylpyrazole-3-carboxylic acid
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight185.19 g/mol (free acid)
Hydrochloride Salt FormulaC₇H₁₂ClN₃O₂
Hydrochloride Molecular Weight205.64 g/mol

The crystal structure remains unresolved, but computational models predict planar geometry with intramolecular hydrogen bonding between the amino (-NH₂) and carboxylic acid (-COOH) groups .

Spectroscopic Identifiers

Canonical SMILES: CC(C)N1C(=CC(=N1)N)C(=O)O
InChI Key: NYMRRSRWFQBGTJ-UHFFFAOYSA-N
InChI: InChI=1S/C7H11N3O2/c1-4(2)10-6(8)3-5(9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12)

The hydrochloride salt exhibits distinct spectral properties, with characteristic IR absorptions at 2500–3000 cm⁻¹ (carboxylic acid O-H stretch) and 1650 cm⁻¹ (protonated amino N-H bend) .

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized via cyclocondensation reactions followed by functional group modifications:

Step 1: Formation of 1-isopropyl-1H-pyrazole-3-carboxylate through Huisgen cycloaddition between acetylene derivatives and hydrazines.
Step 2: Nitration at position 5 using fuming HNO₃/H₂SO₄ at 0–5°C, yielding 5-nitro intermediates.
Step 3: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amino, followed by hydrolysis of the ester to carboxylic acid .

Alternative approaches utilize Knorr pyrazole synthesis with β-keto esters and hydrazine derivatives, achieving yields up to 78% .

Hydrochloride Salt Preparation

The free acid is converted to its hydrochloride salt via treatment with HCl gas in anhydrous diethyl ether, achieving >95% purity . Critical parameters include:

ParameterOptimal Value
Reaction Temperature0–5°C
HCl Equivalents1.1–1.3 eq
Crystallization SolventEthanol/water (3:1)

Physicochemical Properties

Solubility Profile

SolventFree Acid Solubility (mg/mL)Hydrochloride Solubility (mg/mL)
Water12.4 ± 0.889.6 ± 5.2
Ethanol34.7 ± 2.1152.3 ± 9.8
Dichloromethane<0.12.4 ± 0.3

The hydrochloride form shows 7.2-fold higher aqueous solubility compared to the free acid, making it preferable for biological applications .

Stability Data

ConditionHalf-Life (Free Acid)Half-Life (Hydrochloride)
pH 2.0 (37°C)48 h72 h
pH 7.4 (37°C)12 h24 h
UV Light (254 nm)6 h9 h

Degradation pathways include decarboxylation at elevated temperatures (>150°C) and oxidative deamination under alkaline conditions .

Biological Activities and Applications

Target EnzymeIC₅₀ ValueMechanism
Xanthine Oxidase0.6 nMMixed-type inhibition
Acetyl-CoA Carboxylase3.2 nMAllosteric modulation
Angiotensin-Converting Enzyme12 µMCompetitive inhibition

The 5-amino group enhances hydrogen bonding with enzyme active sites, while the isopropyl moiety improves hydrophobic interactions .

Pharmaceutical Intermediate Use

The compound serves as a key building block in synthesizing:

  • Nonpeptide angiotensin II receptor antagonists

  • COX-2 selective inhibitors

  • Adenosine A₂A receptor agonists

Notably, its incorporation into Y-700 (xanthine oxidase inhibitor) improved metabolic stability by 3-fold compared to earlier analogs .

Analytical Characterization Techniques

Chromatographic Methods

HPLC Conditions:

  • Column: C18 (150 × 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.1% TFA in water/acetonitrile (85:15)

  • Retention Time: 6.8 ± 0.2 min

  • Detection: UV 254 nm

Validation Parameters:

ParameterValue
Linearity Range0.1–100 µg/mL
LOD0.03 µg/mL
LOQ0.1 µg/mL
Recovery98.2–101.4%

Spectroscopic Analysis

¹H NMR (400 MHz, D₂O): δ 1.35 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.05 (m, 1H, CH(CH₃)₂), 6.42 (s, 1H, pyrazole-H), 8.15 (s, 2H, NH₂) .
13C NMR (100 MHz, D₂O): δ 22.1 (CH₃), 28.7 (CH(CH₃)₂), 110.5 (C-4), 128.9 (C-3), 145.2 (C-5), 167.4 (COOH) .

ParameterFree AcidHydrochloride Salt
Skin IrritationCategory 2Category 1B
Eye DamageCategory 1Category 1
Acute Toxicity (Oral)LD₅₀ >2000 mg/kgLD₅₀ 980 mg/kg
FormTemperatureHumidityLight Exposure
Free Acid2–8°C<30% RHAmber glass
Hydrochloride15–25°C<40% RHOpaque container

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